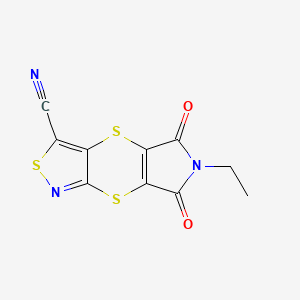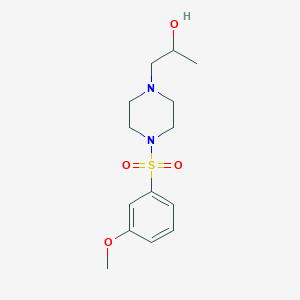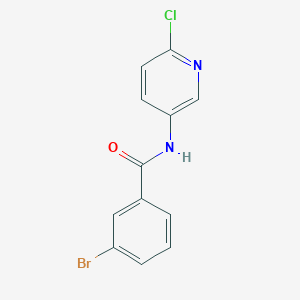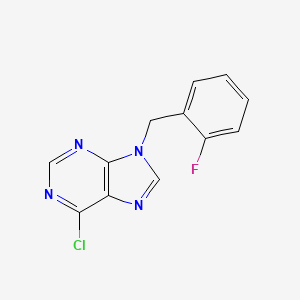![molecular formula C14H10ClFN4O B2613147 2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797977-01-5](/img/structure/B2613147.png)
2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C14H10ClFN4O . Its average mass is 304.707 Da and its monoisotopic mass is 304.052704 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 226.2±30.0 °C at 760 mmHg, a vapour pressure of 0.1±0.4 mmHg at 25°C, an enthalpy of vaporization of 46.3±3.0 kJ/mol, and a flash point of 90.6±24.6 °C . It also has a molar refractivity of 40.1±0.3 cm3, a polar surface area of 43 Å2, and a polarizability of 15.9±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities
Research has demonstrated that enaminones, which can be derived from similar chemical structures, serve as precursors for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities. For instance, certain compounds synthesized from these precursors have shown inhibitory effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2) comparable to those of 5-fluorouracil, a standard in cancer treatment. Additionally, some derivatives displayed significant antimicrobial activity, highlighting their potential in combating infectious diseases (Riyadh, 2011).
Imaging Agents for Tumor Detection
The development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for use in positron emission tomography (PET) imaging of tumors demonstrates another significant application. These compounds, through modifications to enhance polarity, have shown promising results in tumor imaging, with certain derivatives displaying improved uptake in tumor cells. Such advancements in radiolabeled probes could lead to better diagnostic tools for cancer (Xu et al., 2012).
Cognitive Impairment Treatment
Derivatives have also been explored for their potential in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. A study identified potent and selective inhibitors of phosphodiesterase 1 (PDE1), suggesting that these compounds could be beneficial in treating cognitive impairments. One such compound, identified for clinical development, has shown efficacy in preclinical models for conditions like schizophrenia and Alzheimer's disease (Li et al., 2016).
Antiviral Activities Against Influenza
Additionally, novel benzamide-based 5-aminopyrazoles and their fused derivatives have been synthesized, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. Such compounds offer a new avenue for developing treatments against avian influenza, a pressing global health concern (Hebishy et al., 2020).
Antibacterial Activity
Research into densely functionalized heterocyclic compounds, such as benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines, has yielded compounds with antibacterial activity towards resistant strains of bacteria like Klebsiella pneumoniae and Escherichia coli. Such studies highlight the potential of these compounds in developing new antimicrobial drugs to combat drug-resistant infections (Sheikhi-Mohammareh et al., 2020).
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O/c1-8-5-12-17-6-9(7-20(12)19-8)18-14(21)13-10(15)3-2-4-11(13)16/h2-7H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJAOQVZOYCRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2613072.png)


![2-((2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613075.png)

![methyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2613080.png)


![1-(4-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2613084.png)
![ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate](/img/structure/B2613085.png)

